4-(piperidin-1-ylsulfonyl)benzoato de 6-(((5-(2-etilbutanamido)-1,3,4-tiadiazol-2-il)tio)metil)-4-oxo-4H-piran-3-il

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

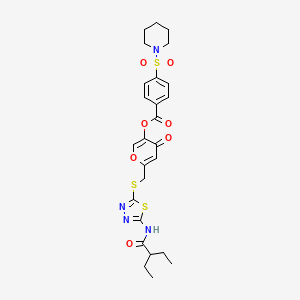

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C26H30N4O7S3 and its molecular weight is 606.73. The purity is usually 95%.

BenchChem offers high-quality 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados del tiofeno, como el que se menciona, se han investigado por su potencial anticancerígeno. Los investigadores exploran sus efectos sobre el crecimiento de las células cancerosas, la apoptosis y la inhibición de la metástasis. Las características estructurales del compuesto pueden interactuar con las vías celulares, lo que lo convierte en un candidato para estudios adicionales en terapia contra el cáncer .

- Los compuestos a base de tiofeno a menudo exhiben propiedades antiinflamatorias. Este compuesto podría potencialmente modular las respuestas inflamatorias al dirigirse a enzimas o receptores específicos. Investigar sus efectos sobre los marcadores y citocinas inflamatorias sería valioso .

- Los derivados del tiofeno se han estudiado como agentes antimicrobianos. Su capacidad para inhibir el crecimiento de bacterias y hongos los convierte en candidatos interesantes para el desarrollo de fármacos. Los investigadores podrían explorar la eficacia del compuesto contra patógenos específicos .

- Las moléculas que contienen tiofeno juegan un papel crucial en la electrónica orgánica. Se utilizan en semiconductores orgánicos, transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED). Investigar las propiedades electrónicas de este compuesto podría contribuir a la ciencia de los materiales y la fabricación de dispositivos .

- Los derivados del tiofeno se utilizan como inhibidores de la corrosión en la química industrial. Los investigadores estudian su capacidad para proteger los metales de la corrosión en diversos ambientes. Investigar la efectividad del compuesto contra agentes corrosivos específicos sería relevante .

- Algunos compuestos a base de tiofeno exhiben efectos cardiovasculares. Por ejemplo, se han asociado propiedades antihipertensivas y antiateroscleróticas con ciertas estructuras de tiofeno. Los investigadores podrían explorar el impacto del compuesto en la regulación de la presión arterial y la salud vascular .

Propiedades Anticancerígenas

Actividad Antiinflamatoria

Aplicaciones Antimicrobianas

Semiconductores Orgánicos y OLED

Inhibición de la Corrosión

Efectos Cardiovasculares

Si desea información más detallada sobre alguna aplicación específica o tiene más preguntas, ¡no dude en preguntar! 😊

Actividad Biológica

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

Key features include:

- Thiadiazole moiety : Known for its biological significance, particularly in antimicrobial and anti-inflammatory activities.

- Pyran ring : Contributes to various pharmacological properties.

- Piperidine sulfonamide : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The thiadiazole component may inhibit enzymes involved in inflammatory pathways.

- Antimicrobial Activity : The structure suggests potential interactions with microbial cell membranes or metabolic pathways.

- Modulation of Signaling Pathways : The piperidine sulfonamide may influence signaling cascades related to cell proliferation and apoptosis.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting a strong antibacterial effect.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This indicates potential use in treating inflammatory diseases.

Case Study 3: Cancer Cell Line Studies

Research involving several cancer cell lines (e.g., MCF-7, HeLa) showed that the compound induced apoptosis through caspase activation. The IC50 values ranged from 15 to 30 µM, indicating moderate potency.

Propiedades

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O7S3/c1-3-17(4-2)23(32)27-25-28-29-26(39-25)38-16-19-14-21(31)22(15-36-19)37-24(33)18-8-10-20(11-9-18)40(34,35)30-12-6-5-7-13-30/h8-11,14-15,17H,3-7,12-13,16H2,1-2H3,(H,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWUTYZVNKQKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.